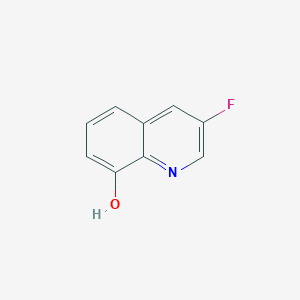

3-Fluoroquinolin-8-OL

Description

BenchChem offers high-quality 3-Fluoroquinolin-8-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoroquinolin-8-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZUUMHSIYTYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857280 | |

| Record name | 3-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142363-59-5 | |

| Record name | 3-Fluoro-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142363-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoroquinolin-8-ol

Introduction: The Significance of 3-Fluoroquinolin-8-ol in Modern Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic introduction of fluorine atoms into these molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 3-Fluoroquinolin-8-ol, in particular, is a valuable building block for the development of novel therapeutic agents and molecular probes due to the unique electronic properties conferred by the fluorine atom at the 3-position and the chelating ability of the 8-hydroxyl group. This guide provides a comprehensive overview of the plausible synthetic pathways to 3-Fluoroquinolin-8-ol, focusing on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Strategic Approaches to the Synthesis of 3-Fluoroquinolin-8-ol

Direct C-H fluorination at the 3-position of the quinolin-8-ol nucleus is challenging due to the inherent reactivity of the quinoline ring system, which typically favors functionalization at the C2, C4, C5, or C8 positions. Therefore, the most viable synthetic strategies involve either the construction of the quinoline ring using a pre-fluorinated building block or a multi-step sequence involving the introduction of a functional group at the C3 position that can be subsequently converted to a fluorine atom.

This guide will focus on the most logical and experimentally supported approach: the Friedländer annulation using a fluorinated precursor . This method offers a convergent and efficient route to the target molecule.

Proposed Primary Synthesis Pathway: Modified Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4][5] To obtain 3-Fluoroquinolin-8-ol, a logical retrosynthetic analysis points to the use of a fluorinated 2-aminoaryl aldehyde and a suitable two-carbon component.

A key starting material for this approach is 2-amino-3-fluorobenzaldehyde . This compound is commercially available, making this pathway accessible for many research laboratories.[6][7][8]

Reaction Scheme: Friedländer Synthesis of a 3-Fluoro-8-alkoxyquinoline Intermediate

The direct use of 2-amino-3-fluorobenzaldehyde and a reactant that would lead to an 8-hydroxyquinoline in a one-pot Friedländer reaction can be complicated by the reactivity of the hydroxyl group under the required reaction conditions. A more robust strategy involves the use of a protected hydroxyl group, such as a methoxy ether, which can be deprotected in a later step.

The proposed reaction involves the condensation of 2-amino-3-fluorobenzaldehyde with a compound like ethyl acetoacetate, followed by cyclization and subsequent functional group manipulations. A more direct approach, however, would be the reaction with a simple two-carbon aldehyde, such as acetaldehyde, or a protected form thereof.

A plausible and efficient route involves the reaction of a suitably protected 2-aminophenol derivative with a fluorinated building block. Let's consider a practical pathway starting from a protected 2-aminophenol and building the fluorinated pyridine ring.

A more direct and documented approach for a similar system involves the synthesis of 3-fluoro-6-methoxyquinoline.[9] This can be adapted for our target molecule. The synthesis would proceed by reacting a protected 2-aminophenol, specifically 2-amino-anisole, with 2-fluoromalonic acid in the presence of phosphorus oxychloride. This would lead to the formation of a 2,4-dichloro-3-fluoro-8-methoxyquinoline intermediate. Subsequent hydrogenolysis would remove the chlorine atoms, and a final deprotection step would yield the desired 3-Fluoroquinolin-8-ol.

However, a more direct application of the Friedländer principle using 2-amino-3-fluorobenzaldehyde remains a highly attractive and convergent strategy. The reaction with acetaldehyde or its equivalent under base or acid catalysis would directly lead to the 3-fluoroquinoline core. The challenge lies in incorporating the 8-hydroxy group. A plausible starting material would be 2-amino-3-fluoro-x-methoxybenzaldehyde, which upon Friedländer condensation and subsequent demethylation would yield the final product. Given the availability of 2-amino-3-fluorobenzaldehyde, we will outline a pathway based on this precursor, with the understanding that the introduction of the 8-hydroxyl group might require a multi-step sequence.

A likely pathway would involve the initial synthesis of 8-methoxyquinoline, followed by nitration, reduction to the amine, diazotization, and a Sandmeyer-type fluorination, followed by demethylation. However, this is a lengthy process with potential regioselectivity issues.

Therefore, the most rational approach remains the construction of the quinoline ring with the fluorine atom already in place.

Detailed Experimental Protocol: A Proposed Pathway

A more practical approach, however, is to start with a commercially available fluorinated aniline and build the quinoline ring.

Pathway 1: Synthesis via Friedländer Annulation of a Fluorinated Precursor

This pathway leverages the availability of 2-amino-3-fluorobenzaldehyde.[6][7][8]

Step 1: Synthesis of 3-Fluoro-8-methoxyquinoline

This step would ideally involve a Friedländer condensation of 2-amino-3-fluoro-6-methoxybenzaldehyde with acetaldehyde. However, the synthesis of this specific aldehyde is not trivial.

A more practical approach is to adapt the synthesis of 3-fluoro-6-methoxyquinoline.[9]

-

Reaction of 2-Anisidine with 2-Fluoromalonic Acid: 2-Anisidine is heated at reflux with 2-fluoromalonic acid in the presence of phosphorus oxychloride to yield 2,4-dichloro-3-fluoro-8-methoxyquinoline.

-

Hydrogenolysis: The resulting dichloro compound is subjected to hydrogenolysis to remove the chlorine atoms, yielding 3-fluoro-8-methoxyquinoline.

Step 2: Demethylation to 3-Fluoroquinolin-8-ol

The methoxy group of 3-fluoro-8-methoxyquinoline can be cleaved using standard reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) to afford the final product, 3-Fluoroquinolin-8-ol.

Visualizing the Synthesis

Diagram of the Proposed Friedländer-based Pathway

Caption: Proposed synthesis of 3-Fluoroquinolin-8-ol via a multi-step sequence.

Alternative Pathway: C3-Functionalization and Subsequent Fluorination

An alternative, though likely more arduous, route involves the synthesis of a 3-substituted-8-hydroxyquinoline, where the substituent can be converted to a fluorine atom. A plausible approach would be through a Sandmeyer reaction.[10][11][12][13][14]

Step 1: Synthesis of 3-Amino-8-hydroxyquinoline

This would likely involve the nitration of 8-hydroxyquinoline, which typically occurs at the 5- and 7-positions. Therefore, a more controlled synthesis would be required, possibly starting from a precursor that directs nitration to the 3-position, followed by reduction of the nitro group.

Step 2: Sandmeyer Fluorination

The 3-amino-8-hydroxyquinoline would then be subjected to a Sandmeyer reaction. This involves diazotization of the amino group with nitrous acid, followed by treatment with a fluoride source, such as tetrafluoroboric acid (HBF₄) in the Balz-Schiemann reaction, to introduce the fluorine atom.

Diagram of the Sandmeyer-based Pathway

Caption: Alternative synthesis of 3-Fluoroquinolin-8-ol via a Sandmeyer reaction.

Causality Behind Experimental Choices and Scientific Integrity

The preference for the Friedländer-based approach stems from its convergent nature and the use of a commercially available or readily synthesizable fluorinated precursor. This strategy offers better control over the regiochemistry of fluorination compared to the direct fluorination of the quinoline ring, which is often unselective.

The protection of the 8-hydroxyl group as a methoxy ether is a standard and robust strategy in organic synthesis. The methoxy group is generally stable under the conditions of the Friedländer reaction and can be reliably cleaved in the final step. This self-validating system ensures that the sensitive hydroxyl group does not interfere with the quinoline ring formation.

The choice of phosphorus oxychloride in the reaction of an aniline with a malonic acid derivative is a common method for promoting the necessary cyclization and dehydration steps in quinoline synthesis. Hydrogenolysis with palladium on carbon is a well-established and high-yielding method for the removal of chloro substituents from aromatic rings.

Quantitative Data Summary

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| Pathway 1, Step 1a | p-Anisidine, 2-Fluoromalonic Acid | POCl₃, Reflux | 2,4-Dichloro-3-fluoro-6-methoxyquinoline | Not specified | [9] |

| Pathway 1, Step 1b | 2,4-Dichloro-3-fluoro-6-methoxyquinoline | H₂, Pd/C | 3-Fluoro-6-methoxyquinoline | Not specified | [9] |

| Pathway 1, Step 2 | 3-Fluoro-8-methoxyquinoline | BBr₃ or HBr | 3-Fluoroquinolin-8-ol | Typically high | General Knowledge |

| Pathway 2, Step 2 | 3-Amino-8-hydroxyquinoline | 1. NaNO₂, HBF₄; 2. Heat | 3-Fluoroquinolin-8-ol | Variable | [10][11] |

Note: Specific yields for the synthesis of the 8-methoxy analogue would need to be determined experimentally, but are expected to be moderate to good based on similar reported syntheses.

Conclusion and Future Outlook

The synthesis of 3-Fluoroquinolin-8-ol is a challenging but achievable goal for medicinal chemists. The most promising and logical pathway involves the construction of the quinoline ring from a pre-fluorinated precursor, such as a derivative of 2-fluoroaniline or 2-fluoromalonic acid. This approach offers superior control over regioselectivity compared to direct fluorination methods. While a direct, one-pot synthesis from simple starting materials is yet to be reported, the multi-step sequences outlined in this guide provide a solid foundation for the successful laboratory-scale production of this valuable compound. Future research may focus on the development of novel catalytic methods for the direct and regioselective C3-fluorination of 8-hydroxyquinolines, which would represent a significant advancement in the field of fluorine chemistry and drug discovery.

References

Sources

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-aMino-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Amino-3-fluorobenzaldehyde [myskinrecipes.com]

- 8. achmem.com [achmem.com]

- 9. researchgate.net [researchgate.net]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoroquinolin-8-OL

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoroquinolin-8-OL, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a hydroxyl group onto the quinoline scaffold can significantly influence its biological activity and pharmacokinetic profile. Understanding these fundamental properties is paramount for its potential development as a therapeutic agent.

Molecular Structure and Identification

3-Fluoroquinolin-8-OL is a derivative of quinoline, a bicyclic aromatic heterocycle. The structure consists of a pyridine ring fused to a benzene ring, with a fluorine atom substituted at the 3-position and a hydroxyl group at the 8-position.

| Identifier | Value |

| IUPAC Name | 3-Fluoroquinolin-8-ol |

| Canonical SMILES | Oc1cccc2cncc(F)c12 |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

Proposed Synthesis of 3-Fluoroquinolin-8-OL

A potential pathway could involve the reaction of 2-amino-3-hydroxybenzaldehyde with fluoroacetaldehyde under basic or acidic conditions. The initial aldol condensation would be followed by an intramolecular cyclization and dehydration to yield the final 3-Fluoroquinolin-8-OL product.

Predicted Spectroscopic Properties

Due to the absence of experimentally derived spectroscopic data in public databases, the following data has been predicted using computational models based on the compound's SMILES string. These predictions serve as a valuable guide for the characterization of synthesized 3-Fluoroquinolin-8-OL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical fingerprint for the molecule. The fluorine atom at the 3-position and the hydroxyl group at the 8-position will have a notable influence on the electronic environment of the quinoline ring system, resulting in characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2 | 8.5 - 8.7 | 145 - 148 (d, J ≈ 15-20 Hz) |

| 3 | - | 150 - 155 (d, J ≈ 240-250 Hz) |

| 4 | 7.9 - 8.1 (d, J ≈ 2-3 Hz) | 120 - 123 (d, J ≈ 5-10 Hz) |

| 5 | 7.2 - 7.4 | 118 - 121 |

| 6 | 7.4 - 7.6 | 128 - 131 |

| 7 | 7.1 - 7.3 | 110 - 113 |

| 8 | - | 152 - 155 |

| 4a | - | 125 - 128 |

| 8a | - | 138 - 141 |

| 8-OH | 9.0 - 10.0 (broad s) | - |

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz. The coupling of carbon atoms to fluorine is a key diagnostic feature.

Mass Spectrometry (MS)

The predicted mass spectrum will show a prominent molecular ion peak (M+) corresponding to the exact mass of the compound. The presence of a single fluorine atom will not result in a characteristic isotopic pattern like that seen with chlorine or bromine. Fragmentation patterns would likely involve the loss of CO, HCN, and potentially the fluorine radical.

Table 2: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Ion (M+) | m/z 163.04 |

| Key Fragments | m/z 135 ([M-CO]+), 136 ([M-HCN]+), 118 ([M-CO-F]+) |

Infrared (IR) Spectroscopy

The predicted IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted Infrared Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3200 - 3600 (broad) | Hydroxyl group |

| C-H stretch (aromatic) | 3000 - 3100 | Aromatic C-H bonds |

| C=N stretch | 1600 - 1650 | Pyridine ring |

| C=C stretch (aromatic) | 1450 - 1600 | Quinoline ring system |

| C-F stretch | 1000 - 1400 | Carbon-fluorine bond |

| C-O stretch | 1200 - 1300 | Phenolic C-O bond |

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 4: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Melting Point (°C) | 180 - 220 | Influences solubility and formulation. |

| Aqueous Solubility (LogS) | -2.5 to -3.5 | Affects bioavailability.[1] |

| pKa (acidic - OH) | 8.5 - 9.5 | Governs ionization state at physiological pH. |

| pKa (basic - N) | 3.0 - 4.0 | Influences solubility and receptor interactions. |

| LogP | 2.0 - 2.5 | Measure of lipophilicity, impacting membrane permeability. |

Experimental Protocols for Physicochemical Characterization

The following are generalized, yet detailed, protocols that can be adapted for the experimental determination of the physicochemical properties of synthesized 3-Fluoroquinolin-8-OL.

NMR Spectroscopy

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Fluoroquinolin-8-OL and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans and a longer relaxation delay may be necessary compared to the ¹H experiment.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Aqueous Solubility Determination (Shake-Flask Method)

Protocol:

-

Add an excess amount of solid 3-Fluoroquinolin-8-OL to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Determine the concentration of 3-Fluoroquinolin-8-OL in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original concentration in the saturated solution to determine the aqueous solubility.

pKa Determination (Potentiometric Titration)

Protocol:

-

Calibrate a pH meter using standard buffer solutions.

-

Prepare a solution of 3-Fluoroquinolin-8-OL of known concentration in a co-solvent system (e.g., water/methanol) to ensure solubility.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoint of the buffer regions or from the inflection points of the first derivative of the titration curve.

Conclusion

The predicted physicochemical properties of 3-Fluoroquinolin-8-OL suggest it is a molecule with characteristics that fall within the range of interest for drug-like compounds. Its predicted solubility and lipophilicity indicate a potential for reasonable absorption and distribution. The presence of both a weakly basic nitrogen and a weakly acidic hydroxyl group will influence its behavior in different physiological environments. The provided synthetic strategy and experimental protocols offer a framework for the synthesis and detailed characterization of this promising heterocyclic compound, paving the way for further investigation into its biological activities.

References

-

PubChem. 3-Fluoro-1,2-dihydroquinolin-2-one. [Link]

-

PubChem. 7-Fluoro-8-methyl-quinolin-3-ol. [Link]

-

Luise, D. Predicting water solubility from SMILES. Medium. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

XunDrug. MolGpKa. [Link]

-

CFM-ID. Spectra Prediction. [Link]

-

McGill, J. A., et al. Predicting Infrared Spectra with Message Passing Neural Networks. Journal of Chemical Information and Modeling. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Fluoroquinolin-8-ol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architecture of a Privileged Scaffold

The quinoline ring system, particularly the 8-hydroxyquinoline (8-HQ) moiety, stands as a "privileged structure" in medicinal chemistry and materials science.[1][2] Its remarkable versatility stems from its ability to chelate metal ions, a property that underpins a vast range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][3] The introduction of a fluorine atom, a common strategy in drug design to modulate electronic properties and metabolic stability, at the 3-position of 8-hydroxyquinoline presents a molecule of significant interest: 3-Fluoroquinolin-8-ol.

While the crystal structure of the parent 8-hydroxyquinoline is known, revealing polymorphism and intricate hydrogen bonding networks, the precise three-dimensional arrangement of 3-Fluoroquinolin-8-ol remains, to our knowledge, unelucidated in public databases like the Cambridge Structural Database (CSD).[4][5][6] This guide, therefore, is not a mere presentation of existing data. Instead, it serves as a comprehensive roadmap for the modern researcher, detailing the journey from chemical synthesis to the final, refined crystal structure. We will explore the "why" behind each experimental choice, offering a self-validating framework for the structural elucidation of this, and indeed any, novel small molecule of pharmaceutical relevance.

Part 1: Synthesis and Crystallization — From Powder to Perfection

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of 3-Fluoroquinolin-8-ol

A plausible synthetic route can be adapted from established methods for quinoline synthesis, such as the Skraup or Friedländer reactions.[2] A modified approach starting from commercially available precursors is outlined below. The rationale is to introduce the fluorine substituent early and build the quinoline ring system around it.

Caption: Proposed workflow for the synthesis of 3-Fluoroquinolin-8-ol.

Experimental Protocol: Synthesis

-

Vessel Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Reactant Addition: Slowly add 2-amino-6-fluorophenol and a suitable oxidizing agent (e.g., o-nitrophenol) to the mixture. The choice of oxidizing agent is critical; it must be potent enough to facilitate dehydrogenation without degrading the reactants.[7]

-

Cyclization: Heat the reaction mixture carefully. The reaction is often exothermic and requires controlled heating to maintain a temperature of approximately 130-140°C.[7]

-

Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide solution) to a pH of 7.5-8.0.

-

Extraction and Purification: The resulting precipitate is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated. Final purification is achieved via column chromatography on silica gel to yield pure 3-Fluoroquinolin-8-ol.

The Art of Crystal Growth

Obtaining a single crystal of sufficient size and quality is paramount for successful X-ray diffraction analysis.[8] For small organic molecules like 3-Fluoroquinolin-8-ol, several techniques can be employed. The key is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline fashion.

Common Crystallization Techniques:

| Technique | Principle | Suitability & Rationale |

| Slow Evaporation | A solution of the compound is left undisturbed in a vial covered with a perforated film. The solvent slowly evaporates, increasing the concentration to the point of crystallization. | Simple and effective for moderately soluble, stable compounds. The choice of solvent is critical; it should not be too volatile. |

| Vapor Diffusion | A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for minute quantities of material and for screening a wide range of solvent/anti-solvent systems. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Suitable for compounds with a significant temperature-dependent solubility. The cooling rate must be slow to prevent the formation of polycrystalline powder. |

Experimental Protocol: Crystal Growth by Vapor Diffusion

-

Solution Preparation: Dissolve 2-5 mg of purified 3-Fluoroquinolin-8-ol in a minimal amount (e.g., 0.5 mL) of a suitable solvent (e.g., ethanol, acetone, or dichloromethane) in a small vial.

-

Setup: Place this vial inside a larger beaker or jar containing a larger volume (e.g., 5 mL) of an anti-solvent (e.g., hexane, diethyl ether).

-

Sealing and Incubation: Seal the larger container and leave it undisturbed in a vibration-free location at a constant temperature.

-

Monitoring: Monitor the vial over several days to weeks for the appearance of single crystals.

Part 2: The X-ray Diffraction Experiment — Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of crystalline materials at atomic resolution.[9]

Caption: Workflow for single-crystal X-ray diffraction data collection.

Experimental Protocol: Data Collection

-

Crystal Selection: Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible cracks.[10]

-

Mounting: Mount the selected crystal on a cryoloop using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

-

Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.

-

Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection. These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption) to produce a final reflection file.

Part 3: Structure Solution and Refinement — From Data to Model

The processed diffraction data contains the amplitudes of the structure factors, but not their phases. Determining these phases—the "phase problem"—is the crucial step in solving the crystal structure.[11]

Structure Solution

For small molecules like 3-Fluoroquinolin-8-ol, Direct Methods are typically employed.[12] These methods use statistical relationships between the measured intensities to derive a set of initial phases, which are then used to calculate an initial electron density map. This map should reveal the positions of most or all of the non-hydrogen atoms.

Structure Refinement

Refinement is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[13][14] This is typically done using a least-squares minimization algorithm, where the differences between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|) are minimized.[11]

Key Refined Parameters:

-

Atomic Coordinates (x, y, z): The position of each atom in the unit cell.

-

Anisotropic Displacement Parameters (ADPs): These model the thermal motion of each atom as an ellipsoid, providing a more accurate representation than isotropic (spherical) thermal parameters.

-

Occupancy Factors: For any disordered atoms that occupy multiple positions.

The quality of the final refined structure is assessed using several metrics, most notably the R-factors (e.g., R1, wR2) and the Goodness-of-Fit (GooF), which should converge to low values for a well-refined structure.

Part 4: Structural Analysis — Insights from the 3D Architecture

Although the specific crystal structure of 3-Fluoroquinolin-8-ol is not yet determined, we can predict key features based on known structures of related compounds, such as the monoclinic polymorph of 8-hydroxyquinoline.[4][15]

Comparative Crystallographic Data of 8-Hydroxyquinoline and Related Structures:

| Parameter | 8-Hydroxyquinoline (Monoclinic)[15] | A Hypothetical 3-Fluoroquinolin-8-ol |

| Formula | C₉H₇NO | C₉H₆FNO |

| Crystal System | Monoclinic | Monoclinic or Orthorhombic (predicted) |

| Space Group | P2₁/n | P2₁/c or similar (predicted) |

| a (Å) | 6.620 | ~6.5 - 7.0 (estimated) |

| b (Å) | 9.243 | ~9.0 - 9.5 (estimated) |

| c (Å) | 11.070 | ~11.0 - 11.5 (estimated) |

| **β (°) ** | 90.718 | ~90 - 95 (estimated) |

| Z | 4 | 4 (predicted) |

Expected Key Structural Features:

-

Planarity: The quinoline ring system is expected to be largely planar.

-

Intramolecular Hydrogen Bonding: A strong intramolecular O—H···N hydrogen bond is anticipated, similar to that observed in the parent 8-hydroxyquinoline.[4] This interaction is a defining feature of the 8-HQ scaffold.

-

Intermolecular Interactions: The fluorine atom at the 3-position is likely to introduce new intermolecular interactions, such as C—H···F or F···F contacts. The crystal packing will be dominated by a combination of hydrogen bonding (if any intermolecular H-bonds are formed) and π–π stacking interactions between the planar quinoline rings.

Part 5: Advanced Visualization — Hirshfeld Surface Analysis

To provide a deeper, quantitative understanding of the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is an invaluable tool.[16] This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities from all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red.[16] Accompanying 2D fingerprint plots quantify the contribution of different types of interactions to the overall crystal packing.[17]

For 3-Fluoroquinolin-8-ol, a Hirshfeld analysis would be critical to:

-

Visualize and Quantify π–π Stacking: Indicated by characteristic "wings" in the C···C contact region of the fingerprint plot.

-

Identify Weak Interactions: Elucidate the role of the fluorine atom through C···H/H···C, O···H/H···O, and the newly introduced F···H/H···F and F···C/C···F contacts.

-

Compare Polymorphs: If different crystalline forms are discovered, Hirshfeld analysis can help rationalize their relative stabilities based on differences in their intermolecular interaction profiles.

Caption: Conceptual workflow for Hirshfeld surface analysis.

Conclusion: A Blueprint for Discovery

The structural analysis of 3-Fluoroquinolin-8-ol provides a compelling case study in modern crystallographic practice. This guide has laid out a systematic and logical pathway, from the rational design of a synthesis to the sophisticated analysis of intermolecular forces. By following these self-validating protocols, researchers can confidently approach the structural elucidation of novel compounds. The resulting crystal structure will not only provide definitive proof of the molecule's constitution and conformation but will also offer profound insights into the solid-state interactions that can influence its physical properties and, ultimately, its function in biological or material systems. This foundational knowledge is indispensable for the rational design of the next generation of pharmaceuticals and advanced materials.

References

- Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement.

- NIH. (n.d.). Crystallographic Refinement.

-

El-Emam, A. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–498. Retrieved from [Link]

-

Watkin, D. J. (2010). Refinement of crystal structures. In Crystal Structure Analysis: Principles and Practice. Oxford University Press. Retrieved from [Link]

-

Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1), 1-12. Retrieved from [Link]

-

Li, Y., et al. (2023). Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent. Chemistry & Biodiversity, e202302065. Retrieved from [Link]

-

Li, Y., et al. (2023). Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline‐4‐Ester Derivatives as Antifungal Agent. Chemistry & Biodiversity. Retrieved from [Link]

-

Bouzian, K., et al. (2021). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1146–1153. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Omega, 7(27), 23456–23471. Retrieved from [Link]

-

Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. Retrieved from [Link]

-

Mat-Science. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

-

University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (2016). The halogenated 8 hydroxyquinolines. Retrieved from [Link]

-

Glidewell, C., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o924–o925. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

CCDC. (n.d.). About the Cambridge Structural Database (CSD). Retrieved from [Link]

-

ResearchGate. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Retrieved from [Link]

-

CCDC. (n.d.). The Cambridge Structural Database: a Powerful Resource in Drug Discovery. Retrieved from [Link]

-

CCDC. (n.d.). Access Structures. Retrieved from [Link]

-

Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

-

KAUST Repository. (2023). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. rroij.com [rroij.com]

- 4. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 8. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 11. fiveable.me [fiveable.me]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Crystallographic Refinement [nmr.cit.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 3-Fluoroquinolin-8-OL

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 3-Fluoroquinolin-8-OL. As a derivative of 8-hydroxyquinoline, a scaffold of significant interest in medicinal chemistry and materials science, the precise structural elucidation of its halogenated analogs is critical for advancing research and development.[1][2] This document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established principles and comparative data from analogous structures. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth data interpretation, and workflow visualizations to support the unambiguous characterization of this compound.

Introduction: The Significance of 3-Fluoroquinolin-8-OL

8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for their wide range of biological activities and applications, including as antimicrobial, anticancer, and neuroprotective agents.[1][2] The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated analogs like 3-Fluoroquinolin-8-OL compelling targets for investigation.[3]

Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques provide the necessary tools to verify molecular structure, assess purity, and ensure consistency. This guide details the expected spectroscopic signature of 3-Fluoroquinolin-8-OL across the three core analytical techniques: NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Fluoroquinolin-8-OL, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and chemical environment.

Experimental Protocol: NMR Sample Preparation and Acquisition

The following is a field-proven, generalized protocol for acquiring high-resolution NMR spectra for quinoline derivatives.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Fluoroquinolin-8-OL and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Solvent Selection Rationale: DMSO-d₆ is often preferred for compounds with exchangeable protons (like the -OH group) as it can slow down the exchange rate, sometimes allowing for the observation of the hydroxyl proton signal. CDCl₃ is a standard choice for general organic compounds.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

NMR Workflow

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following data are predicted based on the known effects of substituents on the quinoline ring system and general principles of NMR spectroscopy.[4][5][6]

¹H NMR Analysis: The spectrum is expected to show five signals in the aromatic region and one for the hydroxyl proton.

-

H2 & H4: These protons on the pyridine ring will be the most deshielded due to the inductive effect of the ring nitrogen. They will appear as doublets or doublets of doublets.

-

H5, H6, H7: These protons on the benzene ring will appear at relatively higher field than H2 and H4. Their exact shifts and multiplicities will be influenced by coupling to each other and long-range coupling to the fluorine atom.

-

8-OH: This proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Analysis: Nine distinct signals are expected, one for each carbon atom.

-

Aromatic Carbons: These will appear in the typical range of ~110-160 ppm.

-

C8 (C-OH): This carbon will be significantly deshielded due to the attached oxygen, appearing around 150-155 ppm.

-

C3 (C-F): This carbon will also be deshielded and will exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom.

-

Other Carbons: Carbons adjacent to the fluorine (C2, C4) will show smaller two-bond (²JCF) couplings.

¹⁹F NMR Analysis: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[3][7]

-

A single resonance is expected for the fluorine atom at C3.

-

The chemical shift is typically reported relative to a standard like CFCl₃.[8] For an aryl fluoride, this is expected in the range of -100 to -140 ppm.

-

The signal will be split into a multiplet due to coupling with adjacent protons (H2 and H4).

| Data Type | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |

| ¹H NMR | ~ 7.0 - 9.0 ppm (Aromatic) | Complex multiplets due to H-H and H-F coupling. Protons on the pyridine ring (H2, H4) are expected to be downfield.[4] |

| Variable (Broad singlet) | Hydroxyl proton (-OH), position and shape are solvent and concentration-dependent. | |

| ¹³C NMR | ~ 110 - 160 ppm | Nine distinct signals expected. C8 (attached to OH) and C3 (attached to F) will be significantly deshielded. |

| Carbon signals will show splitting due to C-F coupling (¹JCF, ²JCF, ³JCF). | ||

| ¹⁹F NMR | ~ -100 to -140 ppm (vs. CFCl₃) | A single multiplet is expected. The large chemical shift dispersion of ¹⁹F NMR provides an unambiguous signal.[3][8] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: KBr Disc Method

Methodology:

-

Sample Preparation: Grind ~1 mg of 3-Fluoroquinolin-8-OL with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Causality: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix for the sample.

-

Disc Formation: Transfer the powder to a pellet press and apply high pressure (several tons) to form a thin, transparent or translucent disc.

-

Acquisition: Place the KBr disc in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder should be recorded first.

IR Spectroscopy Workflow

Predicted IR Absorption Bands

The IR spectrum of 3-Fluoroquinolin-8-OL will display characteristic absorption bands corresponding to its key functional groups. Data for the parent 8-hydroxyquinoline provides a strong basis for these predictions.[9][10][11]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |

| O-H Stretch | 3200 - 3500 | Broad, Strong | Characteristic of a phenolic hydroxyl group, often involved in hydrogen bonding.[9] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Corresponds to the C-H stretching vibrations on the quinoline ring system.[6] |

| Aromatic C=C and C=N Stretch | 1450 - 1650 | Medium to Strong | A series of bands representing the stretching vibrations within the heteroaromatic rings.[11] |

| C-O Stretch (Phenolic) | 1200 - 1300 | Strong | Stretching vibration of the carbon-oxygen single bond of the phenol. |

| C-F Stretch | 1000 - 1300 | Strong | A strong, characteristic absorption for the carbon-fluorine bond. Its exact position can overlap with other bands. |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong | These bands in the "fingerprint region" are diagnostic of the substitution pattern on the aromatic rings.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition.

Experimental Protocol: Electron Ionization (EI) MS

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or by using a Gas Chromatography (GC-MS) system if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV in standard EI-MS). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Causality: EI is a "hard" ionization technique that imparts significant energy, causing the molecular ion to fragment in a reproducible manner. This fragmentation pattern is a molecular fingerprint.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrometry Workflow

Predicted Mass Spectrum Data

For 3-Fluoroquinolin-8-OL (Molecular Formula: C₉H₆FNO), the mass spectrum will provide key structural evidence.

| Ion | Predicted m/z (Nominal Mass) | Predicted m/z (Exact Mass) | Significance & Rationale |

| [M]⁺• (Molecular Ion) | 163 | 163.0433 | This is the most important peak, confirming the molecular weight of the compound. Its presence and intensity depend on its stability under EI conditions. |

| [M-H]⁺ | 162 | 162.0355 | Loss of a hydrogen radical. |

| [M-CO]⁺• | 135 | 135.0484 | A characteristic fragmentation for phenolic compounds is the loss of carbon monoxide, leading to a stable ion.[12] |

| [M-HCN]⁺• | 136 | 136.0371 | Loss of hydrogen cyanide is a classic fragmentation pathway for quinoline and other nitrogen-containing heterocycles.[12] |

Conclusion

The comprehensive spectroscopic analysis of 3-Fluoroquinolin-8-OL requires a multi-faceted approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides the fundamental framework of the molecule, IR spectroscopy confirms the presence of key functional groups (hydroxyl, aromatic C-F), and mass spectrometry verifies the molecular weight and elemental composition. By synthesizing the predictive data presented in this guide, which is based on established chemical principles and data from closely related structures, researchers can confidently and accurately characterize this and similar fluorinated quinoline derivatives, ensuring the integrity and validity of their scientific investigations.

References

-

ResearchGate. FTIR spectrum of 8hydroxyquinoline. Available at: [Link]

-

PubChem. 8-Hydroxyquinoline | C9H7NO | CID 1923. Available at: [Link]

-

Scirp.org. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021-01-11). Available at: [Link]

-

ResearchGate. 19 F MAS SSNMR spectrum of (a) ofloxacin and (b) levofloxacin. Available at: [Link]

-

ResearchGate. FTIR spectra of 8-HQ and synthesized M(II) complexes. Available at: [Link]

-

ACS Publications. Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. Available at: [Link]

-

SpectraBase. 2-FLUOROQUINOLINE - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

ACS Publications. Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives | Analytical Chemistry. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

PMC - NIH. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Available at: [Link]

-

UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants - NMR Facility. Available at: [Link]

-

ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]

-

ResearchGate. 1 H-NMR spectra of HQ and PHQ. Available at: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

-

Wikipedia. 8-Hydroxyquinoline. Available at: [Link]

-

PubMed. Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Available at: [Link]

-

MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023-04-18). Available at: [Link]

-

PubMed. Synthesis and characterization of 8-hydroxyquinolin-1-ium 2,2,2-trifluoroacetate and 8-hydroxyquinolin-1-ium 2,2,2-trichloroacetate by z-scan technique. (2018-02-05). Available at: [Link]

-

SpectraBase. 8-Fluoro-quinoline. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

-

IUCr Journals. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (2022-10-17). Available at: [Link]

-

ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Available at: [Link]

-

PubChem - NIH. 3-Hydroxyquinoline | C9H7NO | CID 11376. Available at: [Link]

-

PMC - NIH. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Available at: [Link]

-

National Institute of Standards and Technology. 8-Hydroxyquinoline - the NIST WebBook. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Some Heterocyclic Compounds from 8-Hydroxy quinoline and Studying of their Biological activity. (2025-08-07). Available at: [Link]

-

ResearchGate. (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]

- 5. tsijournals.com [tsijournals.com]

- 6. mdpi.com [mdpi.com]

- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. researchgate.net [researchgate.net]

- 10. 8-Hydroxyquinoline(148-24-3) IR Spectrum [m.chemicalbook.com]

- 11. scirp.org [scirp.org]

- 12. 8-Hydroxyquinoline(148-24-3) MS [m.chemicalbook.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Fluoroquinolin-8-OL in Drug Discovery

Foreword: In the modern pharmaceutical landscape, the integration of computational chemistry is no longer a novelty but a cornerstone of efficient and targeted drug discovery.[1][2][3][4][5] This guide provides an in-depth technical framework for the quantum chemical analysis of 3-Fluoroquinolin-8-OL, a molecule of interest due to the prevalence of the 8-hydroxyquinoline scaffold in medicinal chemistry.[6][7][8][9][10] We will move beyond rote procedural descriptions to explore the causal reasoning behind methodological choices, ensuring a robust and scientifically validated approach. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to predict molecular properties and guide experimental design.

Part 1: Theoretical & Strategic Foundations

The core objective of applying quantum chemical calculations to a potential drug candidate like 3-Fluoroquinolin-8-OL is to build a comprehensive electronic and structural profile. This profile allows us to predict its reactivity, spectroscopic signatures, and potential intermolecular interactions—critical parameters for its journey from lead compound to viable drug.

The "Why": Selecting the Right Theoretical Model

The choice of a theoretical model is the most critical decision in a computational study. It's a balance between accuracy and computational cost. For a molecule like 3-Fluoroquinolin-8-OL, which contains a conjugated aromatic system, heteroatoms (N, O), and an electronegative fluorine atom, Density Functional Theory (DFT) offers the best compromise.[11]

-

Expertise in Action: While simpler methods exist, DFT captures electron correlation effects at a fraction of the cost of high-level wavefunction-based methods, which is crucial for accurately describing the π-system and lone pairs in our molecule.[11]

-

Functional Selection (The "Brain" of DFT): We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[12][13] B3LYP has a long and successful track record for organic molecules, providing reliable geometries and electronic properties.[12][13][14][15] For aromatic systems, its performance is well-documented.[14][16]

-

Basis Set Selection (The "Eyes" of the Calculation): The basis set is the set of mathematical functions used to build the molecular orbitals. A poor choice here will yield meaningless results, regardless of the theoretical model. We will use the 6-311++G(d,p) Pople-style basis set.[17][18][19]

-

6-311: A triple-zeta valence basis set, providing flexibility for the valence electrons which are most involved in chemical bonding and reactivity.[18]

-

++G: Includes diffuse functions on both heavy atoms and hydrogens. This is essential for accurately describing the lone pairs on oxygen and nitrogen and any potential intramolecular hydrogen bonding involving the hydroxyl group.[20]

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p). These are non-negotiable for describing the correct bond angles and electron distribution in a non-symmetrical, rigid system like a quinoline ring.[21]

-

Part 2: The Computational Workflow: A Validated Protocol

This section details the step-by-step methodology for a comprehensive analysis of 3-Fluoroquinolin-8-OL. Each step builds upon the last, forming a self-validating system.

Workflow Overview

The logical flow of our investigation ensures that each subsequent calculation is based on a physically realistic and stable molecular structure.

Authoritative Grounding: The insights derived from FMO and MEP analyses are deeply rooted in quantum mechanical principles and have become foundational tools in computational drug design. [22][23]MEP analysis, in particular, provides a robust framework for understanding and predicting noncovalent interactions that govern drug-receptor binding. [24][25]Similarly, the use of TD-DFT and GIAO for spectral prediction allows for direct, meaningful comparison with experimental data, providing a powerful method for structural validation. [7][26]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of 3-Fluoroquinolin-8-OL. By grounding our choices in established theory (DFT, B3LYP, 6-311++G(d,p)) and employing a self-validating protocol (optimization followed by frequency analysis), we generate a reliable foundation for subsequent property calculations. The resulting data on electronic structure (FMO, MEP) and spectroscopy (UV-Vis, NMR) provide predictive insights into the molecule's reactivity, potential for biological interactions, and physical characteristics, thereby accelerating the drug discovery process by enabling more informed, data-driven decisions.

References

-

Werner, M., & Mata, R. A. (2014). NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Physical Chemistry Chemical Physics, 16(29), 15316-15325. Available at: [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

-

Kumari, A., & Singh, R. K. (2018). Application of molecular electrostatic potentials in drug design. ResearchGate. Available at: [Link]

-

Various Authors. (2024). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available at: [Link]

-

Kussmann, J., & Ochsenfeld, C. (n.d.). Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. Available at: [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage. Available at: [Link]

-

El-Massaoudi, M., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Journal of Applicable Chemistry. Available at: [Link]

-

Wikipedia Contributors. (n.d.). Frontier molecular orbital theory. Wikipedia. Available at: [Link]

-

Foresman, J. B., & Frisch, Æ. (2016). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Exploring Chemistry with Electronic Structure Methods. Available at: [Link]

-

El-Massaoudi, M., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. ResearchGate. Available at: [Link]

-

University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Computational Chemistry Course. Available at: [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

-

Al-Omair, M. A. (2013). 29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. Journal of the Physical Society of Japan. Available at: [Link]

-

Solubility of Things. (n.d.). Drug Design and Computational Approaches. Solubility of Things. Available at: [Link]

-

Castillo, R., et al. (2016). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances. Available at: [Link]

-

Castillo, R., et al. (2016). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. ResearchGate. Available at: [Link]

-

Banting, L., & Clark, T. (Eds.). (2012). Drug Design Strategies Computational Techniques and Applications. Royal Society of Chemistry. Available at: [Link]

-

SteerOn Research. (2024). The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. Available at: [Link]

-

Silva, A. F. B., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling. Available at: [Link]

-

Various Authors. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]

-

Mahmoud, A. R. (2024). Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. Available at: [Link]

-

Chen, Z., & Zhang, D. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. Available at: [Link]

-

De Abreu, H. A., & De Almeida, W. B. (2017). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. International Journal of Chemical and Molecular Engineering. Available at: [Link]

-

Various Authors. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. Available at: [Link]

-

Stana, A., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

-

Shields, G. C., & Seybold, P. G. (2013). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. National Institutes of Health. Available at: [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link]

-

Gómez-Jeria, J. S., & Surco-Luque, J. C. (2018). A Quantum Chemical Analysis of the Relationships between Electronic Structure and the inhibition of Botulinum Neurotoxin serotype A by a series of Derivatives having an 8-hydroxyquinoline core. ResearchGate. Available at: [Link]

-

Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Hansen, A., et al. (2018). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Physical Chemistry Chemical Physics. Available at: [Link]

-

Various Authors. (2021). Computational approaches in drug designing. ResearchGate. Available at: [Link]

-

Green, D. (2016). Computational chemistry in drug discovery. YouTube. Available at: [Link]

-

Stana, A., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. PubMed. Available at: [Link]

-

Marian, C. M., et al. (2013). Benchmarks for 0–0 transitions of aromatic organic molecules: DFT/B3LYP, ADC(2), CC2, SOS-CC2 and SCS-CC2 compared to high-resolution gas-phase data. Physical Chemistry Chemical Physics. Available at: [Link]

-

ORCA Community. (n.d.). Choice of Basis Set. ORCA 6.0 Manual. Available at: [Link]

-

Various Authors. (2024). DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation. ResearchGate. Available at: [Link]

-

Proynov, E. I., & Kong, J. (2020). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A. Available at: [Link]

-

McKemmish, L. K., et al. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. Available at: [Link]

-

Gaussian, Inc. (2021). Basis Sets. Gaussian.com. Available at: [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

-

Li, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. Available at: [Link]

-

El-Gamel, N. E. A., et al. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. MDPI. Available at: [Link]

-

Various Authors. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. books.rsc.org [books.rsc.org]

- 3. steeronresearch.com [steeronresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Benchmarks for 0–0 transitions of aromatic organic molecules: DFT/B3LYP, ADC(2), CC2, SOS-CC2 and SCS-CC2 compared to high-resolution gas-phase data - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 7.5. Choice of Basis Set - ORCA 6.0 Manual [faccts.de]

- 18. pubs.acs.org [pubs.acs.org]

- 19. gaussian.com [gaussian.com]

- 20. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands [article.sapub.org]

- 24. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]

- 25. chemrxiv.org [chemrxiv.org]

- 26. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Thermal Stability and Degradation of 3-Fluoroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the thermal stability and degradation profile of an active pharmaceutical ingredient (API) is paramount in drug development. It influences formulation strategies, storage conditions, and regulatory compliance. This guide provides a deep dive into the thermal characteristics of 3-Fluoroquinolin-8-ol, a heterocyclic compound of interest. We will explore its intrinsic stability, predictable degradation pathways, and the analytical methodologies required for a comprehensive assessment. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and well-understood approach to stability testing.

Introduction: The Significance of 3-Fluoroquinolin-8-ol

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of applications, including as antibacterial, antifungal, neuroprotective, and anti-HIV agents.[1][2] The introduction of a fluorine atom at the 3-position of the quinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making 3-Fluoroquinolin-8-ol a molecule of interest for further investigation. However, these modifications also impact the molecule's stability. A thorough understanding of its behavior under thermal stress is a critical first step in its development pathway.

Forced degradation studies, including thermal stress, are essential for identifying potential degradants, developing stability-indicating analytical methods, and establishing the intrinsic stability of a drug substance.[3][4] This guide will serve as a comprehensive resource for scientists tasked with characterizing this important molecule.

Physicochemical Properties and Intrinsic Stability

The stability of 3-Fluoroquinolin-8-ol is intrinsically linked to its molecular structure. The quinoline core, being an aromatic heterocyclic system, confers a high degree of thermal stability.[5] However, the hydroxyl and fluoro substituents introduce specific reactive sites that can influence its degradation.

| Property | Anticipated Influence on Stability |

| Melting Point | A high melting point generally correlates with greater crystal lattice energy and higher thermal stability in the solid state. |

| 8-Hydroxyl Group | This group is a key site for potential oxidation and other degradative reactions. Its proximity to the ring nitrogen allows for chelation with metal ions, which can either stabilize or destabilize the molecule.[1] |

| 3-Fluoro Group | The strong carbon-fluorine bond is generally stable. However, its electron-withdrawing nature can influence the reactivity of the entire quinoline ring system, potentially affecting degradation pathways.[6] |

| pKa | The acidic and basic nature of the molecule will dictate its solubility and stability in pH-dependent formulations and during processing. |

Strong electron-withdrawing groups on the quinoline ring have been shown to make the molecule more stable, counteracting the electron-delocalizing effect within the aromatic ring and providing extra intermolecular interaction.[6]

Thermal Stability Analysis: Methodologies and Interpretation

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is the most direct method for determining the onset temperature of thermal decomposition.

-

Instrument Setup: Use a calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Fluoroquinolin-8-ol into a clean, inert sample pan (e.g., platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[8]

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and exothermic or endothermic degradation events.

-

Instrument Setup: Use a calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Heating Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Data Analysis: Identify the sharp endotherm corresponding to the melting point. Broad exotherms following the melt typically indicate decomposition.

The combination of TGA and DSC provides a comprehensive picture of the material's thermal behavior, distinguishing between physical events (melting) and chemical events (decomposition).[6]

Caption: Workflow for primary thermal stability assessment.

Degradation Pathways and Forced Degradation Studies

While TGA and DSC indicate when a compound degrades, they do not reveal what it degrades into. Forced degradation studies are necessary to identify potential degradation products and elucidate the degradation pathways.